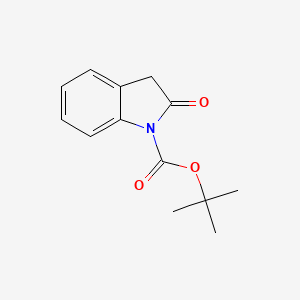

Tert-butyl 2-oxoindoline-1-carboxylate

説明

Significance of Oxindole (B195798) Scaffolds in Organic Synthesis

The oxindole scaffold, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrolidin-2-one ring, is a privileged motif in the realm of organic and medicinal chemistry. nih.gov This structural core is present in a wide array of natural products, many of which exhibit potent biological activities. The inherent reactivity of the oxindole ring system, particularly at the C3 position, allows for a diverse range of chemical modifications, making it an attractive template for the construction of complex molecules.

The significance of the oxindole scaffold is underscored by its presence in numerous pharmacologically active compounds. These molecules have demonstrated a broad spectrum of therapeutic applications, including antiviral, antifungal, antibacterial, antiproliferative, anticancer, anti-inflammatory, and antihypertensive properties. This wide-ranging bioactivity has cemented the oxindole framework as a critical target for synthetic chemists aiming to develop novel therapeutic agents.

Role of the N-Boc Protecting Group in Chemical Transformations

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups to achieve desired chemical transformations. The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robustness under a variety of reaction conditions and its facile removal under acidic conditions.

In the context of oxindole chemistry, the N-Boc group in tert-butyl 2-oxoindoline-1-carboxylate serves several crucial functions. Firstly, it modulates the reactivity of the oxindole nitrogen, preventing unwanted side reactions at this position. Secondly, the steric bulk and electronic properties of the Boc group can influence the stereochemical outcome of reactions at the adjacent C3 position, providing a degree of stereocontrol. This is particularly valuable in asymmetric synthesis, where the creation of specific stereoisomers is paramount. Furthermore, the Boc group can act as a directing group, influencing the regioselectivity of certain reactions. The intramolecular trapping of a β-silyl carbocation by an N-Boc group to form novel spirocarbamates is a notable example of its utility in directing complex cyclizations. acs.org

Historical Context and Evolution of Research on this compound

While the oxindole core has been a subject of chemical investigation for over a century, the widespread use of N-protected derivatives, such as this compound, is a more recent development, paralleling the evolution of modern synthetic methodology. The advent of robust and easily removable protecting groups like the Boc group in the mid-20th century revolutionized peptide synthesis and was subsequently adopted across the broader field of organic chemistry.

Overview of Key Academic Research Areas Involving this compound

The versatility of this compound has led to its application in a diverse range of academic research areas. A predominant theme is its use as a prochiral substrate in asymmetric catalysis, where the goal is to generate enantiomerically enriched 3-substituted oxindoles. These chiral building blocks are of immense value in the synthesis of natural products and pharmaceutical agents.

Key Research Areas:

Asymmetric Catalysis: this compound and its derivatives are frequently employed in catalytic asymmetric reactions such as aldol (B89426) reactions, Michael additions, Mannich reactions, and allylic alkylations. acs.orgmdpi.com The development of novel chiral catalysts and methodologies for the enantioselective functionalization of the C3 position of N-Boc oxindoles remains an active area of research.

Natural Product Synthesis: The oxindole motif is a common feature in a variety of complex natural products. This compound serves as a crucial starting material for the total synthesis of these molecules, providing a reliable and versatile entry point to the core oxindole structure.

Medicinal Chemistry: Given the broad spectrum of biological activities associated with oxindole derivatives, medicinal chemists frequently utilize this compound as a scaffold for the development of new therapeutic agents. Researchers synthesize libraries of novel oxindole-containing compounds and evaluate their biological properties, aiming to identify new drug candidates.

Development of Novel Synthetic Methods: The unique reactivity of N-Boc oxindoles continues to inspire the development of new synthetic transformations. For instance, the use of tert-butyl hypochlorite (B82951) for the chlorination of oxindoles provides a direct route to chlorinated derivatives, which are themselves valuable synthetic intermediates. mdpi.comnih.gov

Below are interactive data tables summarizing representative research findings involving this compound and related N-Boc oxindoles.

Table 1: Asymmetric Reactions Utilizing N-Boc Oxindole Derivatives

| Reaction Type | Catalyst/Reagent | Substrate | Product | Yield (%) | Enantiomeric Excess (%) |

| Meerwein–Eschenmoser Claisen Rearrangement | Pd/t-Bu-PHOX | β-amidoester of N-Boc oxindole | C3-quaternary oxindole | High | Up to 96 |

| Saucy–Marbet Claisen Rearrangement | Pd/tBu-PHOX | Propargyl-substituted N-Boc indole (B1671886) | Allenyl oxindole | High | Up to 96 |

| Intramolecular Allylic Amination | Palladium/Brønsted-acid | Allylic N-Boc sulfinamide | Chiral isoindoline-1-carboxylic acid ester | Good | High |

Table 2: Synthesis of Substituted Oxindoles from N-Boc Precursors

| Synthetic Method | Starting Material | Reagent(s) | Product | Yield (%) |

| Tandem Reduction-Cyclization | Di-t-butyl 2-alkyl-2-(2-nitrophenyl)malonate | H₂, Pd/C | t-Butyl 3-alkyloxindole-3-carboxylate | High |

| Chlorooxidation | N-Boc Indole | tert-Butyl hypochlorite | Chlorinated N-Boc oxindole | Moderate to Excellent |

| Spirocyclization | N-Boc Oxindole | N-methylbis(2-chloroethyl)amine | Spirocyclic N-Boc oxindole | Variable |

Structure

3D Structure

特性

IUPAC Name |

tert-butyl 2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-13(2,3)17-12(16)14-10-7-5-4-6-9(10)8-11(14)15/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMPOHKOMYCYCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453074 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214610-10-3 | |

| Record name | tert-Butyl 2-oxo-2,3-dihydro-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 2 Oxoindoline 1 Carboxylate and Its Derivatives

Direct N-Protection Strategies for Oxindole (B195798) Synthesis

The introduction of the Boc group onto the nitrogen atom of the oxindole ring is a fundamental step in its synthetic utility. This protection is typically achieved through direct N-acylation.

The most common and efficient method for the N-protection of oxindole is the reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is widely used for introducing the Boc protecting group onto amines due to its high efficiency and the benign nature of its byproducts (tert-butanol and carbon dioxide). chemicalbook.com The reaction is typically carried out under basic conditions to deprotonate the weakly acidic N-H of the oxindole, thereby generating a more nucleophilic amide anion that readily attacks the electrophilic carbonyl carbon of Boc₂O. nih.gov

Common bases employed for this transformation include sodium hydride (NaH), 4-dimethylaminopyridine (B28879) (DMAP), and triethylamine (B128534) (Et₃N), often in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The choice of base and solvent can influence the reaction rate and yield.

Table 1: Representative Conditions for N-Boc Protection of Oxindole

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH, DMAP (cat.) | THF | 0 °C to rt | High |

| Et₃N, DMAP (cat.) | DCM | rt | Good to High |

While di-tert-butyl dicarbonate is the predominant reagent, alternative protocols for N-Boc protection have been developed, particularly those utilizing Lewis acid catalysis. These methods can be advantageous in specific contexts, potentially offering milder reaction conditions or compatibility with sensitive functional groups. For instance, zinc chloride (ZnCl₂) has been reported to promote the efficient Boc protection of a variety of amines, including aliphatic, aromatic, and heteroaromatic amines, using Boc anhydride (B1165640) under mild conditions. niscpr.res.in Although less common for oxindoles, other Lewis acids such as ZrCl₄ and LiClO₄ have also been explored for the N-Boc protection of amines and could potentially be adapted for oxindole substrates. niscpr.res.in

Synthesis of Substituted Tert-butyl 2-oxoindoline-1-carboxylates

The N-Boc protected oxindole scaffold serves as a versatile platform for further functionalization at the C-3 position and on the aromatic ring, leading to a diverse array of substituted derivatives.

The C-3 position of N-Boc oxindole is particularly reactive due to the adjacent carbonyl group, which makes the C-3 protons acidic and amenable to deprotonation to form an enolate. This enolate is a key intermediate for a variety of C-C and C-X bond-forming reactions.

Alkylation: The enolate generated from N-Boc oxindole can be reacted with various alkyl halides to introduce alkyl substituents at the C-3 position. This reaction is fundamental for creating 3-substituted and 3,3-disubstituted oxindoles, which are common motifs in natural products. iiserpune.ac.in

Aldol (B89426) and Mannich Reactions: The enolate can act as a nucleophile in aldol-type reactions with aldehydes and ketones or in Mannich-type reactions with imines. Asymmetric variants of these reactions, often employing chiral catalysts, provide access to enantioenriched 3-substituted oxindoles containing hydroxyl or amino functionalities. nih.govacs.org For example, highly efficient asymmetric Mannich reactions of 3-hydroxyoxindoles with in situ generated N-Boc-protected aldimines have been developed. nih.govacs.org

Michael Addition: The oxindole enolate can participate in Michael additions to α,β-unsaturated compounds, leading to the formation of a new C-C bond at the C-3 position. rsc.org

Electrophilic Amination and Halogenation: The C-3 position can also be functionalized by reacting the enolate with electrophilic sources of nitrogen (e.g., azodicarboxylates) or halogens. researchgate.net

Table 2: Examples of C-3 Functionalization Reactions

| Reaction Type | Electrophile | Product Type |

|---|---|---|

| Alkylation | Alkyl Halide (R-X) | 3-Alkyl-oxindole |

| Mannich Reaction | N-Boc-aldimines | 3-Aminoalkyl-oxindole |

| Michael Addition | α,β-Unsaturated Ketone | 3-(3-Oxoalkyl)-oxindole |

| Amination | Di-tert-butylazodicarboxylate | 3-Amino-oxindole |

The benzene (B151609) ring of the oxindole core can undergo electrophilic aromatic substitution reactions. The N-Boc group influences the regioselectivity of these reactions.

Nitration: The nitration of N-Boc indole (B1671886) has been achieved under non-acidic and metal-free conditions. nih.govrsc.org A method using trifluoroacetic anhydride and tetramethylammonium (B1211777) nitrate (B79036) generates trifluoroacetyl nitrate as the electrophilic nitrating agent, which regioselectively nitrates the indole core at the C-3 position. rsc.orgrsc.org For N-Boc-2-oxoindole, the directing effects of the carbonyl and the Boc-protected amide group typically favor substitution at the C-5 and C-7 positions.

Halogenation: The halogenation of N-protected indoles can be controlled to achieve substitution at either the C-2 or C-3 position. nih.gov For instance, an oxone-halide system provides an environmentally friendly method for the chlorination and bromination of indoles. organic-chemistry.org With an electron-withdrawing group on the nitrogen, such as Boc, C-2 halogenation is favored. nih.gov Direct halogenation of the N-Boc oxindole aromatic ring can also be accomplished using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), typically leading to substitution at the C-5 position. Tert-butyl hypochlorite (B82951) has also been used as a reagent for the synthesis of chlorinated oxindole derivatives. mdpi.com

Table 3: Aromatic Ring Functionalization Reagents

| Reaction | Reagent(s) | Typical Position of Substitution |

|---|---|---|

| Nitration | CF₃COONO₂ | C-5 / C-7 |

| Bromination | NBS | C-5 |

| Chlorination | NCS, t-BuOCl | C-5 |

| Chlorination | Oxone / NaCl | C-2 (on N-Boc Indole) |

3-Alkylidene oxindoles are an important class of compounds present in numerous biologically active molecules. nih.gov Their synthesis often involves condensation reactions between a 2-oxindole and a carbonyl compound (aldehyde or ketone), typically under acidic or basic conditions.

A modern and versatile approach involves a palladium-catalyzed multicomponent reaction of a 3-diazo oxindole, an isocyanide, and an aniline. nih.govbohrium.com This method allows for the divergent and selective synthesis of (E)-3-alkylidene oxindoles in moderate to good yields. bohrium.com The reaction proceeds through the formation of a Pd-carbene complex and a ketenimine intermediate as key steps. nih.gov

Synthesis of 3-acylidene derivatives can be achieved through various methods, including the condensation of N-Boc-2-oxindole with acylating agents or their equivalents, followed by an elimination step.

Divergent Synthetic Pathways to Complex Oxindole Frameworks from Tert-butyl 2-oxoindoline-1-carboxylate Precursors

The this compound scaffold is a versatile precursor in organic synthesis, allowing for the introduction of various functional groups to build complex molecular architectures. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the oxindole ring, facilitating selective functionalization at the C3 position. This section explores divergent pathways for the synthesis of chloro, cyano, and trifluoromethylthiolated oxindoles starting from N-Boc-protected precursors.

Preparations of Chloro-Oxindoles

The synthesis of chlorinated oxindoles, particularly 3,3-dichloro-2-oxindoles, can be effectively achieved through the direct chlorination of 2-oxindole substrates. mdpi.com A notable method employs tert-butyl hypochlorite (tBuOCl) as both an oxidizing and chlorinating agent. mdpi.comnih.gov This approach is valued for its operational simplicity and the use of a commercially available reagent under mild conditions. nih.govbohrium.com

The reaction involves treating the N-Boc-2-oxindole substrate with an excess of tBuOCl in a suitable solvent, such as ethyl acetate (B1210297) (EtOAc). mdpi.com The process is typically conducted at a moderately elevated temperature to ensure the reaction proceeds to completion. This method demonstrates good functional group tolerance, allowing for the chlorination of substrates bearing various substituents on the aromatic ring. mdpi.combohrium.com The general procedure involves stirring the oxindole substrate with approximately 4.0 equivalents of tBuOCl in EtOAc at 60 °C for several hours. mdpi.com Following the reaction, the chlorinated product can be isolated and purified using standard techniques like silica (B1680970) gel column chromatography. mdpi.com This versatile method allows for the selective synthesis of various chlorinated oxindoles, including 3,3-dichloro-2-oxindoles, which are valuable intermediates in medicinal chemistry. mdpi.comresearchgate.net

| Starting Material (N-Boc-2-oxindole derivative) | Reagent | Solvent | Temperature | Time | Product | Yield |

|---|---|---|---|---|---|---|

| N-Boc-2-oxindole | tBuOCl (4.0 equiv.) | EtOAc | 60 °C | 24 h | N-Boc-3,3-dichloro-2-oxindole | 92% |

| N-Boc-5-methoxy-2-oxindole | tBuOCl (4.0 equiv.) | EtOAc | 60 °C | 24 h | N-Boc-3,3-dichloro-5-methoxy-2-oxindole | 95% |

| N-Boc-5-chloro-2-oxindole | tBuOCl (4.0 equiv.) | EtOAc | 60 °C | 24 h | N-Boc-3,3,5-trichloro-2-oxindole | 93% |

| N-Boc-5-nitro-2-oxindole | tBuOCl (4.0 equiv.) | EtOAc | 80 °C | 24 h | N-Boc-3,3-dichloro-5-nitro-2-oxindole | 85% |

Synthesis of Cyanated Oxindoles

The introduction of a cyano group at the C3 position of the oxindole ring from N-Boc protected precursors can be accomplished through oxidative cyanation. This transformation is significant as the resulting 3-cyano-2-oxindole derivatives are key structural motifs in various biologically active compounds. rsc.org

One effective method involves the use of trimethylsilyl (B98337) cyanide (TMSCN) as the cyanide source in the presence of an oxidant. rsc.org The reaction typically begins with the N-Boc protected 2-oxindole derivative, which is treated with TMSCN. The specific conditions, including the choice of oxidant and solvent, are crucial for achieving high yields. For instance, the synthesis of tert-Butyl 3-cyano-3-(2-methoxyphenyl)-2-oxoindoline-1-carboxylate has been reported with an 83% yield, demonstrating the efficiency of this approach for creating quaternary stereocenters bearing a cyano group. rsc.org This method provides a direct route to access highly functionalized oxindoles that can serve as precursors for the synthesis of more complex molecules, such as in the formal total synthesis of (±)-Gliocladin C. rsc.org

| Starting Material | Cyanide Source | Key Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| tert-Butyl 3-(2-methoxyphenyl)-2-oxoindoline-1-carboxylate | Trimethylsilyl cyanide (TMSCN) | Oxidative conditions | tert-Butyl 3-cyano-3-(2-methoxyphenyl)-2-oxoindoline-1-carboxylate | 83% |

Formation of Trifluoromethylthiolated Oxindoles

The trifluoromethylthio (SCF3) group is of great interest in medicinal chemistry due to its unique electronic properties and high lipophilicity. The enantioselective introduction of this functional group into oxindoles represents a significant synthetic challenge. Catalytic asymmetric methods have been developed to address this, enabling the synthesis of chiral trifluoromethylthiolated oxindoles with high enantiopurity. buchler-gmbh.com

A prominent strategy involves the use of a chiral catalyst, such as a Cinchona alkaloid, to control the stereochemistry of the reaction. buchler-gmbh.com In this approach, an N-Boc-protected 3-substituted-2-oxindole is reacted with an electrophilic trifluoromethylthiolating reagent. An example of such a reagent is ((2-phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane. The reaction is catalyzed by a base like quinine, which directs the approach of the SCF3 source to one face of the enolate intermediate, resulting in an enantiomerically enriched product. buchler-gmbh.com This method has been successfully applied to substrates like tert-butyl 5-fluoro-3-methyl-2-oxoindoline-1-carboxylate, affording the corresponding 3-SCF3 product in high yield and enantioselectivity. buchler-gmbh.com

| Starting Material (Educt) | SCF3 Source | Catalyst | Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|---|

| tert-butyl 5-fluoro-3-methyl-2-oxoindoline-1-carboxylate | ((2-phenylpropan-2-yl)oxy)(trifluoromethyl)sulfane | Quinine Base | tert-butyl (S)-5-fluoro-3-methyl-2-oxo-3-((trifluoromethyl)thio)indoline-1-carboxylate | 96% | 94% |

Reactivity and Mechanistic Investigations of Tert Butyl 2 Oxoindoline 1 Carboxylate

Electrophilic and Nucleophilic Transformations at the Oxindole (B195798) Core

The oxindole scaffold of tert-butyl 2-oxoindoline-1-carboxylate is amenable to various functionalization reactions, primarily at the C-3 position and involving the N-1 carboxamide.

C-3 Functionalization Reactions

The C-3 position of the N-Boc protected oxindole is particularly reactive, serving as a key site for introducing molecular complexity. This reactivity stems from the ability to form a stabilized enolate at this position, which can then react with a variety of electrophiles.

One significant transformation is the asymmetric electrophilic cyanation of 3-substituted oxindoles to create quaternary stereocenters. thieme-connect.com Chiral zinc complexes have been effectively used as Lewis acid catalysts in this reaction. The process involves the reaction of 3-substituted N-Boc-oxindoles with an electrophilic cyanating agent, such as 4-acetylphenyl cyanate, in the presence of the chiral zinc catalyst and an organic base like 2,6-lutidine. thieme-connect.com This methodology affords the desired 3-cyano-3-substituted-oxindoles in good to excellent yields and high enantioselectivities. thieme-connect.com Control experiments have suggested that the base not only facilitates the deprotonation of the substrate but may also act as a cooperative catalyst in the reaction mechanism. thieme-connect.com

The following table summarizes the results of the asymmetric electrophilic cyanation of various 3-substituted N-Boc-oxindoles.

| Substrate (R1, R2) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| Me, Ph | 92 | 97 |

| Et, Ph | 86 | 97 |

| Allyl, Ph | 87 (on 1.0 mmol scale) | 96 |

| Me, 4-MeO-Ph | 95 | 95 |

| Me, 4-F-Ph | 86 | 86 |

| Me, 2-MeO-Ph | 65 | 78 |

| Me, 4-Cl-Ph | 93 | 98 |

Data sourced from Organic Letters, 2017, 19, 4018–4021. thieme-connect.com

Reactions Involving the N-1 Carboxamide Moiety

The N-1 carboxamide, specifically the tert-butoxycarbonyl (Boc) group, primarily serves as a protecting group for the indole (B1671886) nitrogen. Its main role is to modulate the reactivity of the oxindole ring and prevent unwanted side reactions at the nitrogen atom. The Boc group is known for its stability under various conditions but can be readily removed under acidic conditions, a crucial step in many synthetic sequences. researchgate.netsigmaaldrich.com

Common reagents for the removal of the N-Boc group include strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent. sigmaaldrich.comresearchgate.netnih.gov For instance, treatment with TFA can efficiently deprotect the nitrogen, yielding the corresponding N-H oxindole. researchgate.net Another mild method for N-Boc deprotection involves the use of oxalyl chloride in methanol (B129727) at room temperature. nih.gov

While the Boc group's primary function is protection, its carbonyl group can influence the stereochemical outcome of reactions at adjacent centers. Moreover, intramolecular reactions involving the Boc group have been reported, such as the trapping of a β-silyl carbocation to form novel silicon-containing spirocarbamates. acs.org In these reactions, Lewis acid-catalyzed additions of allylsilanes to N-Boc-iminooxindoles lead to the formation of a carbocation that is intramolecularly trapped by the oxygen of the Boc group. acs.org

Radical Reaction Pathways in Transformations of this compound

In addition to ionic pathways, this compound and its derivatives are involved in a variety of radical reactions, enabling unique C-H functionalizations and other transformations.

C-H Bond Functionalization via Radical Intermediates

Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates from N-Boc-oxindole derivatives, leading to C-H bond functionalization. These methods often involve the formation of 3,3-dialkyl-substituted oxindoles, which are important structural motifs. researchgate.net

A notable example is the ruthenium-photoredox-catalyzed tandem radical cyclization of N-arylacrylamides with tertiary N-hydroxyphthalimide (NHPI) esters. researchgate.net This reaction, conducted under visible light irradiation, affords highly functionalized oxindoles featuring a C3 quaternary stereocenter. Mechanistic studies support the involvement of a radical mechanism. researchgate.net The radicals can be generated from various precursors, including alkyl halides and carboxylic acids. researchgate.net

Oxidative Cyanation Reactions

Oxidative cyanation provides a direct method for the introduction of a cyano group at the C-3 position of the oxindole core. This transformation can proceed through a radical mechanism. While specific studies focusing solely on this compound are limited, related 2-oxindoles undergo this reaction effectively. rsc.org The reaction can be used to synthesize complex molecules, as demonstrated in the formal total synthesis of (±)-Gliocladin C. rsc.org

Chlorination Processes Initiated by Radical Species

The chlorination of 2-oxindoles can be achieved using reagents like tert-butyl hypochlorite (B82951) (t-BuOCl), which can initiate radical reaction pathways. mdpi.comnih.gov The homolytic cleavage of the O-Cl bond in t-BuOCl generates chlorine and tert-butoxyl radicals. mdpi.comoregonstate.edu

The reaction of N-Boc-2-oxindole with t-BuOCl at 60 °C in ethyl acetate (B1210297) can lead to the formation of 3,3-dichloro-N-Boc-2-oxindole. mdpi.com The proposed mechanism involves the initial formation of a radical at the C-3 position, followed by reaction with the chlorinating agent. mdpi.comnih.gov The presence of radical inhibitors has been shown to almost completely suppress the reaction, providing strong evidence for a radical pathway. mdpi.com

The following table presents the results for the chlorination of various 2-oxindoles using t-BuOCl.

| Substrate (R) | Product | Yield (%) |

| H | 3,3-dichloro-2-oxindole | 95 |

| Boc | 3,3-dichloro-1-(tert-butoxycarbonyl)-2-oxindole | 85 |

| Me | 3,3-dichloro-1-methyl-2-oxindole | 98 |

| Ph | 3,3-dichloro-1-phenyl-2-oxindole | 99 |

Data sourced from Molecules, 2024, 30(1), 102. mdpi.comnih.gov

Transition-Metal-Catalyzed Reactions of this compound Derivatives

The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom of the 2-oxoindoline core significantly influences its reactivity in transition-metal-catalyzed transformations. This moiety not only modulates the electronic properties of the heterocyclic system but also provides a handle for directing complex chemical reactions. Research in this area has led to the development of sophisticated methods for carbon-carbon and carbon-heteroatom bond formation, enabling the synthesis of structurally diverse and complex oxindole derivatives.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis has been a cornerstone in the functionalization of N-Boc-2-oxoindoline derivatives. The versatility of palladium catalysts has been demonstrated in a variety of cross-coupling reactions, including the Heck, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods provide reliable pathways for the introduction of aryl, vinyl, alkynyl, and amino groups onto the oxindole scaffold.

Heck Coupling: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been applied to N-Boc-2-oxoindoline systems. For instance, a sequential Heck coupling/C–C bond activation approach has been developed to synthesize oxindoles with all-carbon quaternary centers. mdpi.com This methodology highlights the ability of palladium catalysts to orchestrate complex tandem reactions. In some cases, the N-Boc group has been observed to be labile under certain Heck reaction conditions, leading to in situ deprotection. researchgate.net

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between organoboron compounds and halides or triflates. N-Boc-oxindoles bearing a halide substituent have been successfully coupled with various boronic acids. nih.gov The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields. nih.govacs.org For example, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands like XPhos have proven effective for the coupling of chlorooxindoles. nih.gov It has been noted that under microwave heating conditions, the Suzuki-Miyaura coupling can sometimes be accompanied by the cleavage of the N-Boc protecting group. rsc.org

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. nih.govrsc.org This reaction has been extended to N-Boc protected (aza)indoles, which are structurally related to oxindoles, to introduce alkynyl moieties. beilstein-journals.org The use of copper as a co-catalyst is often beneficial, leading to enhanced yields and selectivity. beilstein-journals.org Domino processes involving an initial Sonogashira coupling followed by cyclization have also been developed for the synthesis of complex heterocyclic systems. u-szeged.hu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides. buchler-gmbh.comnih.gov This reaction is widely used for the N-arylation of various nitrogen-containing heterocycles. rsc.org While direct examples on the oxindole core itself are part of broader studies, the methodology is generally applicable to N-Boc protected heterocyclic systems for the introduction of aryl amine substituents. nih.gov The choice of ligand, such as the bulky biarylphosphine ligand Xantphos, is critical for the success of these couplings. nih.gov

Table 1: Overview of Palladium-Catalyzed Coupling Reactions

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System (Typical) | Key Feature |

|---|---|---|---|---|

| Heck Coupling | 3-Halo-N-Boc-oxindole | Alkene | Pd(OAc)₂, PPh₃ | Forms C-C bonds, can initiate cascade reactions. mdpi.com |

| Suzuki-Miyaura Coupling | 3-Chloro-N-Boc-oxindole | Arylboronic acid | Pd(OAc)₂ / XPhos, K₃PO₄ | Forms biaryl structures; mild conditions. nih.gov |

| Sonogashira Coupling | 3-Iodo-N-Boc-(aza)indole | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst | Introduces alkynyl groups. beilstein-journals.org |

| Buchwald-Hartwig Amination | 4-Bromo-N-Boc-azaindole | Amine / Amide | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | Forms C-N bonds for arylamine synthesis. nih.gov |

Copper-Promoted Cyclization Reactions

Copper catalysis offers a complementary approach to palladium for constructing and functionalizing the oxindole core. Copper-promoted reactions are particularly notable for their utility in forming carbon-heteroatom bonds and facilitating cyclization reactions.

An important application is the intramolecular copper-catalyzed amidation reaction. This strategy has been employed for the synthesis of N-substituted 4-bromooxindoles from N-substituted 2,6-dibromophenylacetamides. buchler-gmbh.com This cyclization proceeds efficiently and avoids the dimerization products that can sometimes be observed with palladium catalysis. buchler-gmbh.com Copper catalysts, often in combination with ligands like N,N'-dimethylethylenediamine, are also effective for the N-arylation of oxindoles, coupling them with aryl bromides or iodides. buchler-gmbh.com

Furthermore, copper catalysts have been used in more complex transformations. For example, a copper(I)-catalyzed enantioselective spirocyclization of N-Boc iminooxindoles has been reported, demonstrating the potential for creating stereochemically complex spirocyclic structures. mdpi.com In a related context, copper-catalyzed aerobic oxidative radical alkoxycyclization of tryptamines provides access to pyrroloindolines, showcasing copper's ability to mediate radical cyclization pathways. acs.org

Other Metal-Catalyzed Transformations

Beyond palladium and copper, other transition metals such as nickel, rhodium, and gold have been shown to catalyze unique and valuable transformations of oxindole derivatives.

Nickel Catalysis: Nickel catalysts have been used for the C-3 alkylation of oxindoles using secondary alcohols through a hydrogen-borrowing process. rsc.org This method allows for the introduction of diverse alkyl groups at a key position of the oxindole scaffold. Additionally, nickel-catalyzed carbonylative cyclization reactions have been developed to construct N-benzoyl indole scaffolds from related precursors, indicating the potential for such strategies with oxindole systems. nih.gov

Rhodium Catalysis: Rhodium catalysts are known for their ability to mediate C-H activation reactions. Rhodium(III)-catalyzed [4+1] spiroannulation reactions have been developed, providing a direct route to spirocyclic compounds. beilstein-journals.org While not demonstrated directly on N-Boc-2-oxoindoline itself, related rhodium-catalyzed C-H amidation of arenes using N-Boc protected nitrene sources highlights the potential for functionalizing the aromatic ring of the oxindole system. rsc.org

Gold Catalysis: Gold catalysts, known for their carbophilicity, are effective in activating alkynes for subsequent reactions. Cooperative gold and zinc catalysis has enabled the synthesis of N-protected indoles from N-aryl-N-hydroxycarbamates (which include N-Boc variants) and alkynes. nih.gov These mild conditions are notably tolerant of the N-Boc protecting group. nih.gov This demonstrates the utility of gold catalysis in constructing the core indole/oxindole structure while preserving sensitive functional groups.

Organocatalytic Transformations Utilizing this compound

Organocatalysis, which uses small, chiral organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of complex molecules. This compound and its derivatives are excellent substrates in a variety of organocatalytic transformations, enabling the construction of chiral oxindoles with high stereoselectivity.

Michael Addition Reactions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. In the context of organocatalysis, N-Boc-oxindole derivatives can act as either the Michael donor or acceptor, leading to the formation of valuable chiral building blocks.

When functionalized with an alkylidene group at the 3-position, N-Boc-oxindoles serve as potent Michael acceptors. An asymmetric Michael addition of cyclopentane-1,2-dione to these alkylidene oxindoles has been achieved using a bifunctional squaramide catalyst, yielding products with high enantioselectivity. beilstein-journals.org The N-Boc group was found to be optimal for this transformation compared to other N-protecting groups like Cbz or Fmoc. beilstein-journals.org Similarly, organocatalytic domino oxa-Michael/1,6-addition reactions of ortho-hydroxyphenyl-substituted para-quinone methides with isatin-derived enoates have been developed, affording complex chromans bearing spiro-connected oxindole scaffolds. nih.gov

Conversely, the N-Boc-oxindole scaffold itself can act as a nucleophile (Michael donor) at the C-3 position. The asymmetric conjugate addition of tert-butyl 3-fluoro-2-oxoindoline-1-carboxylate to quinone methides has been catalyzed by a Cinchona alkaloid derivative, demonstrating the utility of this scaffold as a pronucleophile. buchler-gmbh.com

Table 2: Examples of Organocatalytic Michael Additions | Role of Oxindole | Michael Acceptor/Donor | Catalyst Type | Product Type | Ref. | | :--- | :--- | :--- | :--- | :--- | | Michael Acceptor | (E)-tert-butyl 3-(benzylidene)-2-oxoindoline-1-carboxylate | Cyclopentane-1,2-dione | Squaramide | 3-(2-oxocyclopentyl)oxindole | beilstein-journals.org | | Michael Donor | tert-butyl 3-fluoro-2-oxoindoline-1-carboxylate | Quinone methide | Cinchona Alkaloid Derivative | 3-substituted-3-fluorooxindole | buchler-gmbh.com | | Michael Acceptor | Isatin-derived enoate | ortho-hydroxyphenyl p-quinone methide | Thiourea | Spiro-oxindole-chroman | nih.gov |

Annulation Reactions

Annulation reactions are processes that form a new ring onto a substrate. Organocatalysis has enabled a variety of asymmetric annulation strategies using N-Boc-oxindole derivatives to construct complex spirocyclic and fused-ring systems, which are of significant interest in medicinal chemistry.

Different types of annulation cascades have been reported. For example, a one-pot, three-component [2+2+2] tandem reaction involving N-Boc-protected olefinic oxindoles has been used to construct six-membered spirocyclic oxindoles containing six contiguous stereogenic centers. mdpi.com This complex transformation is initiated by an enamine-based Michael addition.

[3+2] Annulation reactions are also prevalent. N-heterocyclic carbene (NHC)-catalyzed oxidative [3+2] annulation of dioxindoles (oxidized derivatives of oxindoles) with enals yields spirocyclic oxindole-γ-lactones with high diastereo- and enantioselectivity. nih.gov Phosphine-catalyzed [3+2] annulations between allylic compounds and imines have also been developed to form pyrroline (B1223166) rings, a strategy with potential applicability to imino-oxindoles. organic-chemistry.org

Furthermore, [3+3] annulations of 3-carboxamide oxindoles with β,γ-unsaturated α-keto esters have been developed, providing access to densely functionalized spiro-δ-lactam oxindoles. rsc.org These reactions proceed with excellent control over the product's stereochemistry. These examples underscore the power of organocatalytic annulation reactions to rapidly build molecular complexity from relatively simple N-Boc-oxindole precursors.

Photoredox Catalysis with Oxindole Derivatives

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild reaction conditions. rsc.org In the context of oxindole derivatives, this approach has been utilized to facilitate a variety of transformations, including the synthesis of 3-alkylated oxindoles and spirocyclobutyl oxindoles. researchgate.netchemrxiv.org These reactions often proceed via radical intermediates, generated through single-electron transfer (SET) processes mediated by a photocatalyst upon visible light irradiation. rsc.org

For instance, the synthesis of 3-alkylated oxindoles has been achieved through a decarboxylative coupling of N-hydroxyphthalimide esters with N-phenylmethacrylamides, showcasing the versatility of photoredox catalysis in forming C-C bonds at the C3 position of the oxindole core. researchgate.net Similarly, a strain-release radical spirocyclization approach has been developed to access functionalized spirocyclobutyl oxindoles, where a photocatalyst initiates the addition of radicals to the strained C-C σ bond of bicyclobutanes. chemrxiv.org

While direct examples involving this compound are not extensively detailed in the reviewed literature, the reactivity of the N-Boc protected oxindole scaffold suggests its compatibility with such catalytic systems. The N-Boc group is generally stable under these mild conditions and can influence the electronic properties of the oxindole ring, potentially impacting the efficiency and selectivity of the photoredox-catalyzed transformations. The general mechanism for such reactions involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye) by visible light, followed by an electron transfer event with a substrate to generate a radical intermediate. rsc.org This radical can then undergo various reactions, such as addition to an acceptor or cyclization, to form the desired product.

Mechanistic Studies of Key Reactions Involving this compound

Proposed Reaction Mechanisms for Annulation

Annulation reactions are crucial for the construction of cyclic and polycyclic frameworks. While the classical Robinson annulation is a well-established method, other annulation strategies, particularly those involving radical intermediates, have been developed. One such example is the tert-butyl nitrite-mediated radical annulation reaction. researchgate.net

Although a specific annulation mechanism for this compound was not found, a plausible pathway can be proposed based on related radical annulations. The reaction would likely initiate with the thermal or photochemical decomposition of an initiator to generate a radical. This radical could then abstract a hydrogen atom from the C3 position of this compound, forming a resonance-stabilized radical intermediate. This intermediate could then add to a suitable Michael acceptor. The resulting radical would then undergo an intramolecular cyclization, followed by elimination or oxidation to afford the annulated product.

The regioselectivity of the initial radical attack and the subsequent cyclization would be key factors in determining the final product structure. The presence of the N-Boc group can influence the stability of the radical intermediate and the stereochemical outcome of the reaction.

Elucidation of Radical Pathways in Nitration and Chlorination

Nitration:

The nitration of oxindoles can proceed through a radical pathway, particularly when using reagents like tert-butyl nitrite (B80452). The reaction is believed to be initiated by the homolytic cleavage of the O-N bond in tert-butyl nitrite to generate a tert-butoxyl radical and a nitrogen monoxide radical. The tert-butoxyl radical can then abstract a hydrogen atom from the C3 position of the oxindole, forming a carbon-centered radical. This radical can then react with nitrogen dioxide (formed from the oxidation of nitrogen monoxide) to yield the 3-nitrooxindole product.

Studies on related compounds have shown that the reaction conditions can influence the outcome, with some conditions favoring electrophilic aromatic substitution on the benzene (B151609) ring. masterorganicchemistry.combeilstein-journals.orgyoutube.com However, the formation of 3-substituted products points towards a radical mechanism involving the C3 position.

Chlorination:

Similarly, the chlorination of oxindoles can proceed via a radical chain mechanism, especially when using reagents like tert-butyl hypochlorite. scientificupdate.comuomustansiriyah.edu.iq The initiation step involves the homolytic cleavage of the O-Cl bond in tert-butyl hypochlorite, typically induced by heat or light, to generate a tert-butoxyl radical and a chlorine radical. libretexts.orgyoutube.com

The propagation phase consists of two main steps:

The tert-butoxyl radical abstracts a hydrogen atom from the C3 position of the oxindole to form tert-butanol (B103910) and a C3-centered oxindole radical.

This oxindole radical then reacts with another molecule of tert-butyl hypochlorite to afford the 3-chlorooxindole product and a new tert-butoxyl radical, which continues the chain reaction. uomustansiriyah.edu.iq

The termination of the radical chain can occur through the combination of any two radical species present in the reaction mixture. youtube.com

The following table summarizes the key steps in the proposed radical chlorination mechanism:

| Step | Reaction | Description |

| Initiation | t-BuOCl → t-BuO• + Cl• | Homolytic cleavage of the O-Cl bond to generate radicals. |

| Propagation 1 | Oxindole-H + t-BuO• → Oxindole• + t-BuOH | Hydrogen abstraction from the C3 position of the oxindole. |

| Propagation 2 | Oxindole• + t-BuOCl → Chloro-oxindole + t-BuO• | Formation of the chlorinated product and regeneration of the chain-carrying radical. |

| Termination | Radical + Radical → Non-radical species | Combination of radicals to terminate the chain reaction. |

Investigations into Isomerization Processes

Isomerization processes in heterocyclic compounds can be triggered by various factors, including acid, base, heat, or light. For N-substituted oxindoles, potential isomerization could involve tautomerization or stereochemical inversion at a chiral center.

While specific studies on the isomerization of this compound were not prominently found, related studies on similar heterocyclic systems provide insights into possible isomerization pathways. For instance, the isomerization of oximes of N-substituted indole-3-carboxaldehydes between syn and anti isomers has been observed under acidic conditions. mdpi.com This suggests that if a substituent at the C3 position of the oxindole ring contains a double bond or a stereocenter, isomerization could be a possibility under certain reaction conditions.

Furthermore, ring-opening and subsequent recyclization can lead to isomerization. For example, 3-amido-2-phenyl azetidines have been shown to isomerize to 2-oxazolines via a ring-opening mechanism. mdpi.comnih.gov While this is a different heterocyclic system, it highlights the possibility of skeletal rearrangements in nitrogen-containing rings.

In the case of this compound, if a chiral center is present at the C3 position, base- or acid-catalyzed enolization could lead to epimerization. The stability of the N-Boc group under various conditions would also be a factor to consider, as its cleavage could lead to different reactivity and potential for isomerization. researchgate.net

Stereoselective Synthesis of Advanced Molecular Architectures Featuring the Tert Butyl 2 Oxoindoline 1 Carboxylate Core

Diastereoselective Conversions of Tert-butyl 2-oxoindoline-1-carboxylate Derivatives

The this compound scaffold is a pivotal platform for the stereoselective synthesis of advanced molecular architectures. The presence of the bulky tert-butoxycarbonyl (Boc) group on the nitrogen atom not only modulates the reactivity of the oxindole (B195798) core but also plays a crucial role in directing the stereochemical outcome of reactions at the C3 position. This section explores the diastereoselective transformations of this compound derivatives, with a focus on the controlled synthesis of 3,3-disubstituted oxindoles and the outcomes of radical cascade reactions.

Control of Stereochemistry in 3,3-Disubstituted Oxindoles

The construction of a quaternary stereocenter at the C3 position of the oxindole ring with high diastereoselectivity is a significant challenge in organic synthesis. The N-Boc group of this compound derivatives provides a handle for achieving such control through various synthetic strategies, including allylic alkylation and the synthesis of spirocyclic systems.

One notable example is the palladium-catalyzed asymmetric allylic alkylation of N-Boc-3-fluorooxindoles. This method allows for the synthesis of 3,3-disubstituted fluorooxindoles with adjacent chiral centers, demonstrating excellent control over both enantioselectivity and diastereoselectivity. The reaction of an N-Boc-3-fluorooxindole with an allylic acetate (B1210297) in the presence of a palladium catalyst and a chiral ligand can be finely tuned to achieve high diastereomeric ratios. The choice of the base and reaction temperature has been shown to be critical in optimizing the diastereoselectivity of this transformation. For instance, the use of triethylamine (B128534) as a base at low temperatures can significantly enhance the diastereomeric ratio to greater than 19:1. nih.gov

The following table summarizes the results of a palladium-catalyzed diastereoselective allylic alkylation of an N-Boc-3-fluorooxindole derivative.

| Entry | Substrate | Ligand | Base | Temp (°C) | Product | Yield (%) | d.r. |

| 1 | 1d | L6 | BSA | 0 | 3da | 99 | 4.7:1 |

| 2 | 1d | L6 | Et3N | 0 | 3da | 98 | 9.8:1 |

| 3 | 1d | L6 | Et3N | -10 | 3da | 98 | 9.8:1 |

| 4 | 1d | L6 | Et3N | -30 | 3da | 96 | >19.0:1 |

| Data sourced from a study on catalytic enantioselective and diastereoselective allylic alkylation with fluoroenolates. nih.gov |

The synthesis of spirooxindoles, where the C3 position of the oxindole is part of a spirocyclic system, is another area where the N-Boc group is instrumental in controlling diastereoselectivity. Three-component reactions involving isatins, including N-Boc protected variants, arylamines, and diones can lead to the formation of novel spiro[dihydropyridine-oxindole] derivatives. While these reactions can sometimes yield a mixture of products, the use of N-substituted isatins, such as the N-Boc derivative, has been shown to favor the formation of the desired spiro compound. researchgate.net

Diastereoselectivity in Radical Cascade Reactions

Radical cascade reactions offer a powerful tool for the rapid construction of complex polycyclic systems from simple precursors. However, controlling the stereoselectivity in these transformations can be challenging. While specific examples of diastereoselective radical cascade reactions starting directly from this compound derivatives are not extensively documented in the literature, the principles of radical cyclization can be applied to understand the potential for diastereocontrol.

A relevant strategy involves the visible-light-induced radical cascade reaction of α,β-unsaturated N-arylacrylamides with alkyl halides, which leads to the formation of oxindoles with C3 quaternary centers. rsc.org Although this method does not start with a pre-formed oxindole, it demonstrates the feasibility of a radical addition followed by cyclization to generate the 3,3-disubstituted oxindole core. The diastereoselectivity in such reactions is often influenced by the steric hindrance of the substituents and the geometry of the transition state during the cyclization step.

In a related context, diastereoselective radical additions to α-methylene-γ-lactams, which share structural similarities with the oxindole system, have been studied. In these reactions, the N-protecting group, which can be a Boc group, plays a role in influencing the stereochemical outcome of the radical addition. For instance, the N-pivaloyl group, which is sterically demanding like the Boc group, was found to direct the trans-selective radical addition to a chiral α-methylene-γ-lactam. nih.gov This suggests that the bulky N-Boc group on the this compound core could similarly be exploited to control the facial selectivity of radical additions to a tethered alkene in an intramolecular radical cascade, or to an external radical trap in an intermolecular reaction.

The following table illustrates the diastereoselectivity achieved in a radical addition to an N-pivaloyl-α-methylene-γ-lactam, providing an analogy for potential stereocontrol in similar reactions with N-Boc-oxindole derivatives.

| Entry | Radical Precursor | Lewis Acid | Product | Yield (%) | d.r. (trans:cis) |

| 1 | Ethyl iodide | Yb(OTf)3 | 11 | 85 | >99:1 |

| 2 | Isopropyl iodide | Yb(OTf)3 | - | 78 | >99:1 |

| 3 | tert-Butyl iodide | Yb(OTf)3 | - | 72 | >99:1 |

| Data from a study on diastereoselective radical addition to γ-alkyl-α-methylene-γ-butyrolactams. nih.gov |

While the direct application of radical cascade reactions to this compound for diastereoselective synthesis remains an area for further exploration, the existing knowledge in related systems provides a strong foundation for the development of such methodologies. The steric and electronic properties of the N-Boc group are anticipated to be key in achieving high levels of diastereocontrol in these complex transformations.

Strategic Applications in Complex Molecule Synthesis

Utilization as a Core Building Block for Heterocyclic Scaffolds

The 2-oxindole framework, protected as Tert-butyl 2-oxoindoline-1-carboxylate, is a foundational scaffold for the synthesis of a wide array of more complex heterocyclic structures. The Boc group deactivates the nitrogen, preventing its participation in unwanted side reactions and directing reactivity towards other sites, primarily the C3 position. The methylene (B1212753) group at C3 is particularly reactive and can be deprotonated to form a nucleophilic enolate.

This C3-enolate is a key intermediate that can react with various electrophiles, allowing for the introduction of diverse substituents and the construction of new rings. Methodologies for creating substituted oxindoles are crucial as the absolute configuration of the C3 stereocenter often has a significant impact on the biological activity of these molecules. nih.gov For instance, this intermediate can participate in:

Alkylation reactions: Introducing alkyl chains or more complex fragments.

Aldol (B89426) reactions: Reacting with aldehydes or ketones to form 3-hydroxy-2-oxindole derivatives, which are precursors to other structures.

Michael additions: Adding to α,β-unsaturated systems to build more elaborate carbon skeletons.

Cycloaddition reactions: Participating as a component in [3+2] and other cycloadditions to form spirocyclic systems. rsc.org

These transformations allow chemists to use this compound as a starting point to build fused heterocyclic systems, such as pyrrolidino-oxindoles, and other polycyclic structures found in numerous bioactive compounds. rsc.org

Total Synthesis of Natural Products and Analogues

The unique structural features of the 2-oxindole core make it a frequent component of complex natural products, particularly alkaloids.

A prominent example of the utility of the oxindole (B195798) scaffold is in the total synthesis of (±)-Marcfortine B. capes.gov.brnih.gov Marcfortine B is a complex indole (B1671886) alkaloid with potent anthelmintic properties. epfl.ch Its structure is characterized by a highly substituted spirocyclic cyclopentane (B165970) core fused to the oxindole at the C3 position. capes.gov.br

The synthesis of Marcfortine B showcases a key strategy where the central spirocyclic core is constructed at an early stage from simpler compounds. u-tokyo.ac.jp A key feature of the synthesis is the use of a carboxylative trimethylenemethane (TMM)-cycloaddition to build this spirocyclic cyclopentane ring system. capes.gov.brepfl.ch This approach efficiently establishes the challenging quaternary spiro-center and introduces necessary functionality for subsequent transformations, demonstrating the value of the oxindole framework in assembling the core of this intricate natural product. u-tokyo.ac.jp

The versatility of this compound extends to the synthesis of natural product analogues for medicinal chemistry research. By modifying the core oxindole structure, chemists can systematically alter the properties of a molecule to optimize its biological activity. The Boc-protected nitrogen allows for clean and selective reactions, particularly at the C3 position, to generate libraries of related compounds.

For example, various synthetic methods allow for the introduction of functional groups like halogens onto the oxindole ring system. mdpi.com Reagents such as tert-butyl hypochlorite (B82951) can be used for the controlled chlorination of indoles and oxindoles. mdpi.com Such derivatizations can be used to probe structure-activity relationships (SAR) or to develop new compounds with improved therapeutic profiles. The ability to functionalize the oxindole scaffold is a key step in transforming a natural product into a potential drug candidate. nih.gov

Construction of Spirocyclic and Fused Heterocyclic Systems

The C3 position of the oxindole ring is a prostereogenic center, and its substitution is a common strategy for building three-dimensional complexity. This has made this compound a popular starting material for constructing spirocyclic and fused ring systems.

Spirooxindoles, where the C3 carbon of the oxindole is part of a second ring, are a privileged scaffold in drug discovery due to their rigid, three-dimensional geometry. nih.gov An efficient and scalable synthesis for a spirocyclic oxindole analogue, 1'-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-5-carboxylic acid, has been developed. mdpi.comnih.gov This synthesis highlights a key strategy involving the alkylation of a dianion generated from an oxindole precursor, followed by cyclization to form the spiro-piperidine ring. mdpi.comnih.gov

Another common approach to spirooxindoles is through [3+2] cycloaddition reactions, which can be used to synthesize spiro-[pyrrolidin-2,3′-oxindole] structures. rsc.org These methods provide access to a wide range of spirocyclic systems with high levels of control.

| Spirocyclic System | Synthetic Method | Key Intermediate/Reaction | Reference |

|---|---|---|---|

| Spiro[indoline-3,4'-piperidine] | Dianion alkylation and cyclization | Alkylation of the C3-anion with a dihaloalkane followed by intramolecular N-alkylation. | mdpi.comnih.gov |

| Spiro[pyrrolidin-2,3′-oxindole] | [3+2] Cycloaddition | Reaction of an azomethine ylide with an activated alkene derived from oxindole. | rsc.org |

| Spiro[indoline-3,4′-pyran] | Multicomponent reaction | Reaction of an isatin (B1672199) derivative, malononitrile, and a β-ketoester. | nih.gov |

| Spiro[furan-2,3′-indoline] | Huisgen [3+2] cycloaddition | One-pot, three-component reaction involving an isatin derivative. | researchgate.net |

Oxa-spirocycles are spirocyclic compounds where one of the rings contains an oxygen atom. rsc.orgnih.gov These structures are of increasing interest in medicinal chemistry as the incorporation of an oxygen atom into the spiro-unit can improve physicochemical properties such as water solubility. rsc.orgnih.gov

Synthetic strategies have been developed to access novel spiro[benzofuran-2,3'-pyrrolidine]-2',5'-diones. beilstein-journals.org One such method involves a sequence of reactions starting with an O-H insertion, followed by a thermal Claisen rearrangement, and culminating in a base-catalyzed intramolecular 5-exo-trig oxa-Michael addition. beilstein-journals.org While not starting directly from this compound, this strategy could be adapted to oxindole intermediates. An oxindole functionalized at the C3 position with a suitable side chain containing a hydroxyl group and a Michael acceptor could undergo a similar intramolecular cyclization to yield an oxa-spirocycle. General methods for oxa-spirocycle synthesis, such as iodocyclization, could also be applied to appropriately functionalized oxindole derivatives. nih.govresearchgate.net

Synthesis of Fused Heterocyclic Structures (e.g., pseudoindoxyls)

The strategic application of this compound, an N-Boc protected oxindole derivative, has emerged as a valuable approach in the synthesis of complex molecular architectures, particularly fused heterocyclic structures like pseudoindoxyls. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom modulates the reactivity of the oxindole core, enabling controlled and selective transformations that are crucial for the construction of these intricate systems. This section explores the utility of this building block in forging new rings onto the oxindole framework, with a focus on the formation of spirocyclic and fused ring systems characteristic of pseudoindoxyls and related natural products.

The construction of the spirocyclic core of pseudoindoxyls often involves the formation of a new carbocycle or heterocycle at the C3 position of the oxindole. The N-Boc group plays a pivotal role in these transformations by influencing the nucleophilicity of the enolate that can be generated at the C3 position and by providing steric hindrance that can direct the stereochemical outcome of the reactions.

One notable strategy involves the enantioselective alkylation of the 2-oxindole core, which can then be further elaborated to form spirooxindoles. beilstein-journals.org While not directly starting with the C3-unsubstituted this compound, the principles of controlling reactivity and stereochemistry in N-protected oxindoles are highly relevant. For instance, bifunctional phase-transfer catalysis has been successfully employed for the enantioselective SN2 alkylation of 3-substituted 2-oxindoles. beilstein-journals.org The resulting 3,3-disubstituted oxindoles are key intermediates that can be cyclized to furnish spirocyclic systems. beilstein-journals.org

Furthermore, cycloaddition reactions represent a powerful tool for the rapid assembly of fused heterocyclic structures. The oxindole scaffold, particularly when activated by the N-Boc group, can participate in various cycloaddition strategies. For example, [3+2] cycloaddition reactions of isatins, which are closely related to oxindoles, with various dipolarophiles are widely used to construct spiro-pyrrolidine-oxindoles. This suggests that this compound could serve as a precursor to reactive intermediates suitable for such cycloadditions.

A significant advancement in the synthesis of spirooxindoles involves organocascade reactions. For instance, an asymmetric organocascade reaction of oxindole-derived alkenes with 3-bromo-1-nitropropane, catalyzed by a bifunctional catalyst, has been shown to produce spirooxindole-fused cyclopentanes with excellent stereoselectivity. nih.gov This highlights the potential of using appropriately substituted derivatives of this compound in cascade reactions to build complex fused systems.

The intramolecular Heck reaction is another powerful method for the synthesis of fused ring systems. princeton.edukoreascience.kr This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond through the cyclization of a substrate containing both an aryl halide (or triflate) and an alkene. By preparing a suitable precursor from this compound, where an alkenyl chain is tethered to the oxindole core, intramolecular Heck cyclization could provide a direct route to fused heterocyclic structures. The regioselectivity of the ring closure, favoring exo-trig cyclization, is a key consideration in the design of such synthetic routes. koreascience.kr

The following table summarizes representative transformations that, while not all starting directly with unsubstituted this compound, illustrate the key principles and strategies for the synthesis of fused heterocyclic structures from N-protected oxindole derivatives.

| Starting Material Type | Reaction Type | Reagents and Conditions | Product Type | Key Features |

| 3-Alkyl-2-oxindole | Enantioselective Alkylation | Phase-transfer catalyst, Base | 3,3-Dialkyl-2-oxindole | Precursor for spirooxindoles. beilstein-journals.org |

| Methyleneindolinone | Organocascade Reaction | Bifunctional catalyst, 3-bromo-1-nitropropane | Spirooxindole-fused cyclopentane | High stereoselectivity. nih.gov |

| N-Allyl-o-iodoaniline derivative | Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Et₃N | Fused Indole Derivative | Exo-cyclization preference. koreascience.kr |

While direct and detailed examples of the synthesis of pseudoindoxyls starting from unsubstituted this compound are not extensively documented in the readily available literature, the principles derived from the reactivity of related N-protected oxindoles provide a strong foundation for its application in this area. The strategic use of the N-Boc protecting group to control reactivity and the application of powerful synthetic methods like catalytic enantioselective alkylation, organocascade reactions, and intramolecular Heck reactions are key to unlocking the potential of this versatile building block in the synthesis of complex fused heterocyclic structures.

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for Transformations of Tert-butyl 2-oxoindoline-1-carboxylate

The development of innovative catalytic systems is crucial for unlocking new reactivity and improving the efficiency of transformations involving the N-Boc oxindole (B195798) scaffold. Research is moving beyond traditional methods to explore sophisticated organocatalytic, metal-catalyzed, and biocatalytic approaches.

A significant area of interest is asymmetric catalysis to control the stereochemistry at the C3 position of the oxindole ring. Novel superbasic, bifunctional peptidyl guanidine (B92328) catalysts have been developed for the atroposelective synthesis of axially chiral quinazolinediones, a transformation that highlights the potential for creating complex, stereodefined structures from related scaffolds. chemrxiv.org Computational modeling has been instrumental in understanding the conformational modulation of such catalysts, revealing that noncovalent interactions are decisive in controlling atroposelectivity. chemrxiv.org

| Catalytic System | Transformation Type | Key Features |

| Peptidyl Guanidine Organocatalysts | Atroposelective Synthesis | Enables organocatalytic formation of axially chiral products; selectivity controlled by noncovalent interactions. chemrxiv.org |

| Palladium on Carbon (Pd/C) | Tandem Reduction-Cyclization | Efficiently catalyzes the reduction of a nitro group followed by intramolecular cyclization to form the oxindole ring. nii.ac.jp |

| Raney Nickel | Hydrogenation/Cyclization | An alternative to palladium for the catalytic hydrogenation of nitro precursors to synthesize oxindoles. nii.ac.jp |

| Bu4NI (Tetrabutylammonium Iodide) | Metal-Free Oxidation | Catalyzes the synthesis of tert-butyl peresters, indicating potential for metal-free C-H oxidation reactions. capes.gov.br |

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly being integrated into the synthesis and modification of pharmaceutical intermediates. unibo.itresearchgate.net This involves minimizing waste, avoiding hazardous reagents, and using renewable resources and energy-efficient processes.

One key focus is the replacement of hazardous solvents with more environmentally benign alternatives. unibo.it Research into solvent-free reaction conditions is particularly promising. For instance, the N-nitrosation of secondary amines has been achieved efficiently using tert-butyl nitrite (B80452) under solvent-free conditions, a principle that could be extended to reactions involving the oxindole core. rsc.org This approach not only reduces environmental impact but can also simplify product isolation. rsc.org

Furthermore, developing cost-effective and environmentally friendly synthetic routes is a priority. An example is the green synthesis of tert-butyl 3-oxoazetidine-1-carboxylate, an important intermediate, which utilizes an industry-oriented green oxidation reaction in a microchannel reactor. nih.gov This method features inexpensive starting materials, reduced by-products, and easier work-up procedures, setting a precedent for the sustainable production of related heterocyclic compounds like this compound. nih.gov

| Green Chemistry Principle | Application Example | Advantage |

| Solvent Minimization | N-nitrosation of secondary amines using tert-butyl nitrite under solvent-free conditions. rsc.org | Reduces chemical waste and exposure risks; simplifies purification. rsc.org |

| Use of Greener Reagents | Replacing traditional oxidants with greener alternatives in microchannel reactors. nih.gov | Enhances safety and reduces environmental impact. nih.gov |

| Process Intensification | Synthesis in microchannel reactors. nih.gov | Improves heat and mass transfer, leading to higher yields and better process control. nih.gov |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials into the final product. | Reduces the generation of by-products and waste. |

Computational Studies and In Silico Predictions for Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting the outcomes of chemical transformations. Density Functional Theory (DFT) calculations are increasingly used to study the reactivity and selectivity of reactions involving the oxindole scaffold.

For example, DFT studies on the cyclization of di-t-butyl 2-(2-aminophenyl)-2-methyl malonate to form a t-butyl 3-methyloxindole-3-carboxylate have revealed the crucial role of additives. researchgate.net These calculations showed that acetic acid-assisted protonation of the carbonyl oxygen atom significantly lowers the activation Gibbs free energy compared to pathways assisted by methanol (B129727), providing a theoretical basis for the experimental observation that acid promotes the reaction. researchgate.net

Computational methods are also employed to predict the regioselectivity of reactions. In studies of the 1,3-dipolar cycloaddition of nitrile oxides to 3-methylene indolone, DFT calculations have successfully predicted that the 3,5-substituted isoxazoline (B3343090) derivative is the major product, which aligns with experimental results. researchgate.net Such in silico predictions are invaluable for designing experiments, saving time and resources by focusing on the most promising reaction pathways. Distortion-interaction energy analysis can further elucidate the factors controlling reactivity, whether it be the energy required to distort the reactants into the transition-state geometry or the interaction energy between them. researchgate.net

| Computational Method | Subject of Study | Key Insight |

| Density Functional Theory (DFT) | Oxindole cyclization reaction. researchgate.net | Acetic acid assistance lowers the activation energy by protonating the carbonyl oxygen, facilitating cyclization. researchgate.net |

| DFT (M06-2X functional) | 1,3-Dipolar cycloaddition to 3-methylene indolone. researchgate.net | Predicted the observed regioselectivity and determined that the concerted pathway is more favorable than a stepwise mechanism. researchgate.net |

| Distortion-Interaction Analysis | Reactivity in 1,3-dipolar cycloadditions. researchgate.net | Showed that reactivity is controlled by a combination of distortion energy and interaction energy between the reactants. researchgate.net |

Integration of this compound in Flow Chemistry and Automated Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch flask, offers numerous advantages, including enhanced safety, better process control, and improved scalability. beilstein-journals.org The integration of this compound synthesis and its subsequent transformations into flow processes is a significant area of future research.

The benefits of flow chemistry are well-documented for related heterocyclic intermediates. For instance, a sustainable manufacturing process for tert-Butyl 3-oxoazetidine-1-carboxylate was developed using micro-packed bed technology in a two-step consecutive flow reaction. acsgcipr.org This approach led to major improvements in safety, process mass intensity (PMI), and cost-efficiency. acsgcipr.org Similar principles can be applied to the multi-step synthesis of functionalized oxindoles, where unstable or hazardous intermediates can be generated and consumed in situ, avoiding isolation.

Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. beilstein-journals.org For example, an enantioselective aldol (B89426) reaction demonstrated a dramatic reduction in reaction time from 40 hours in batch to just 20 minutes in a flow microreactor, with easy scalability. beilstein-journals.org The application of such continuous-flow systems, potentially coupled with polymer-supported reagents and scavengers, could streamline the synthesis of complex molecules derived from this compound. scispace.com

| Feature | Batch Processing | Flow Chemistry |

| Reaction Time | Often long (hours to days). beilstein-journals.org | Significantly reduced (seconds to minutes). beilstein-journals.org |

| Scalability | Can be challenging due to heat/mass transfer issues. | More straightforward by running the system for longer or using parallel reactors. beilstein-journals.org |

| Safety | Handling of large quantities of hazardous materials. | Small reaction volumes enhance safety; unstable intermediates can be used in situ. acsgcipr.org |

| Process Control | Difficult to maintain uniform temperature and mixing. | Precise control over temperature, pressure, and mixing. beilstein-journals.org |

| Efficiency | Lower space-time yield. | Higher space-time yield and equipment volume efficiency. acsgcipr.org |

Exploration of New Chemical Transformations for Advanced Materials and Chemical Biology Tools

The N-Boc oxindole scaffold is a versatile platform for developing novel molecules with applications beyond traditional pharmaceuticals. Research is focused on new chemical transformations that can install unique functional groups, enabling the creation of advanced materials and probes for chemical biology.

New methods for the functionalization of the oxindole ring are being explored. For example, tert-butyl hypochlorite (B82951) has been used as a reagent for the selective chlorooxidation and chlorination of indoles and oxindoles, providing access to 2-chloro-3-oxindoles, 2,2-dichloro-3-oxindoles, and 3,3-dichloro-2-oxindoles. nih.gov These chlorinated derivatives can serve as versatile intermediates for further synthetic manipulations. Another novel transformation is the regioselective nitration of N-Boc indoles at the C3 position under non-acidic conditions using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640). nih.gov The resulting 3-nitroindole derivative is a valuable precursor for other functional groups. nih.gov

Furthermore, photooxidation reactions represent another avenue for novel transformations. The exposure of related heterocyclic systems to light and oxygen can lead to ene reactions, forming hydroperoxide products in a self-sensitizing process. mdpi.com By harnessing these and other new reactions, derivatives of this compound can be designed with specific electronic, optical, or biological properties, making them suitable for use as components in organic electronics, fluorescent probes, or as tools to study biological processes.

| Transformation | Reagents | Product Type | Potential Application |

| Decarboxylative Chlorination | tert-Butyl hypochlorite. nih.gov | 2,3-dichloroindoles. nih.gov | Building blocks for halogenated organic compounds. |

| Regioselective Nitration | NMe4NO3 / (CF3CO)2O. nih.gov | tert-butyl 3-nitro-1H-indole-1-carboxylate. nih.gov | Precursor for further functionalization and synthesis of polyindoles. nih.gov |

| Photooxidation (Ene Reaction) | Light, O2 (singlet oxygen). mdpi.com | Hydroperoxidized heterocycles. mdpi.com | Access to uniquely oxidized scaffolds. |

| Chlorooxidation | tert-Butyl hypochlorite. nih.gov | 2-chloro-3-oxindoles. nih.gov | Versatile synthetic intermediates. |

Q & A

Q. What challenges arise in refining low-quality crystallographic data for this compound derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。